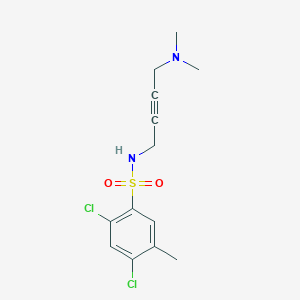
2,4-Dichloro-3-methylbenzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Dichloro-3-methylbenzaldehyde is a crystalline compound often used in the synthesis of organic chemicals. It has a molecular formula of C8H6Cl2O and a molecular weight of 189.04 .
Molecular Structure Analysis
The IUPAC name for this compound is the same, and its InChI code is1S/C8H6Cl2O/c1-5-7(9)3-2-6(4-11)8(5)10/h2-4H,1H3 . The compound has a melting point of 49-50°C . Physical And Chemical Properties Analysis
This compound is a solid compound with a melting point of 49-50°C . It has a molecular weight of 189.04 .Aplicaciones Científicas De Investigación
1. Catalysis and Chemical Synthesis
- 2,4-Dichloro-3-methylbenzaldehyde and similar compounds are used in catalysis and chemical synthesis. For instance, copper-catalyzed oxidation of benzyl alcohols to aromatic aldehydes in water at room temperature has been studied, showing high yields and functional group tolerance (Jiang-Ping Wu et al., 2016). Additionally, basic carbons as catalysts in the condensation of benzaldehyde and substituted benzaldehydes have been researched, with applications in pharmaceuticals (Elizabeth Perozo-Rondón et al., 2006).
2. Chemical Reaction Studies
- Research on the reaction mechanism of 2-methylbenzaldehyde acetalization with methanol has been conducted to understand the pathway of intermediate reactions (M. Yusuf & Ahmad Kamil Nasution, 2022).
3. Analytical Chemistry
- In analytical chemistry, the separation of chlorinated 4-hydroxybenzaldehydes on a capillary column is a significant area of study. This includes understanding the retention behavior of these compounds (I. Korhonen & J. Knuutinen, 1984).
4. Environmental Applications
- Halogenated aromatic aldehydes like this compound are studied for their environmental transformations by anaerobic bacteria. This includes examining the oxidation and reduction of aldehyde groups and the effects on environmental pollutants (A. Neilson et al., 1988).
5. Photochemistry and Photophysics
- The wavelength dependence of light-induced cycloadditions, including the activation of o-methylbenzaldehydes, has been investigated to understand the mechanistic processes and improve reaction design (J. Menzel et al., 2017).
6. Biological Applications
- Some derivatives of methylbenzaldehyde, such as 3-methylbenzaldehyde, have been studied for their potential as acaricides and mite kits against Tyrophagus putrescentiae, indicating their relevance in protecting food products (Jun-Hwan Park et al., 2017).
Mecanismo De Acción
Target of Action
Benzaldehyde derivatives are known to interact with various biological targets, including enzymes and receptors .
Mode of Action
Benzaldehyde derivatives are known to undergo reactions at the benzylic position, such as free radical bromination, nucleophilic substitution, and oxidation . These reactions can lead to changes in the target molecules, potentially altering their function.
Biochemical Pathways
It’s known that benzaldehyde derivatives can participate in various chemical reactions, potentially affecting multiple biochemical pathways .
Pharmacokinetics
The physicochemical properties of the compound, such as its molecular weight (18904 g/mol) and structure, suggest that it may have reasonable bioavailability .
Result of Action
It’s known that benzaldehyde derivatives can have various biological effects, depending on their specific structures and the targets they interact with .
Propiedades
IUPAC Name |
2,4-dichloro-3-methylbenzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Cl2O/c1-5-7(9)3-2-6(4-11)8(5)10/h2-4H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSGYCLCLCVBLLV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1Cl)C=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Cl2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.04 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{1-[5-(pyridin-3-yl)-1,2-oxazole-3-carbonyl]azetidin-3-yl}pyridazin-3-amine](/img/structure/B2446273.png)



![2,4-difluoro-N-(2-((3-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzamide](/img/structure/B2446279.png)



![8-(sec-butyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2446286.png)


![[5-(Difluoromethyl)oxazol-4-yl]methanamine hydrochloride](/img/structure/B2446291.png)

